molecular formula C7H6N4OS B13300083 1-[4-(1H-1,2,4-Triazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one

1-[4-(1H-1,2,4-Triazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one

Cat. No.: B13300083
M. Wt: 194.22 g/mol
InChI Key: BMMPXTZXHHKSOY-UHFFFAOYSA-N
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Description

1-[4-(1H-1,2,4-Triazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one is a high-value chemical scaffold designed for advanced research applications, particularly in antimicrobial and central nervous system (CNS) drug discovery. This compound features a hybrid structure integrating two privileged pharmacophores in medicinal chemistry: a 1,2,4-triazole ring and a 1,3-thiazole ring, connected to an acetyl functional group. The 1,2,4-triazole moiety is a well-documented heterocycle present in a wide range of bioactive molecules and commercial drugs, including anticonvulsant and antifungal agents . Its structural fragment is known to contribute to diverse biological activities, making it a key target in the design of novel therapeutic compounds . The 1,3-thiazole ring is another versatile heterocycle of significant importance; it is a fundamental component of natural antibiotics like penicillin and is found in numerous synthetic drugs with antibacterial, antifungal, and anti-inflammatory properties . The presence of the acetyl group at the 2-position of the thiazole ring offers a reactive site for further synthetic elaboration, allowing researchers to develop more complex heterocyclic systems such as thiazolyl-pyrazolyl-triazoles, which have shown promise as potential antimicrobial agents . This product is intended for research purposes as a key synthetic intermediate. Researchers can utilize this compound to build novel molecular hybrids for screening against various biological targets. Its structure makes it particularly relevant for projects aiming to develop new anticonvulsant therapies that act on the GABA-A receptor or to create new agents to combat drug-resistant microbial strains . Please be advised: This product is provided 'For Research Use Only'. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C7H6N4OS

Molecular Weight

194.22 g/mol

IUPAC Name

1-[4-(1,2,4-triazol-1-yl)-1,3-thiazol-2-yl]ethanone

InChI

InChI=1S/C7H6N4OS/c1-5(12)7-10-6(2-13-7)11-4-8-3-9-11/h2-4H,1H3

InChI Key

BMMPXTZXHHKSOY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=CS1)N2C=NC=N2

Origin of Product

United States

Preparation Methods

Thiazole Core Construction via Hantzsch Synthesis

The Hantzsch thiazole synthesis provides a foundational approach for generating the 1,3-thiazol-2-yl scaffold. A modified protocol involves:

  • Reacting α-halo ketones (e.g., 2-bromo-1-(4-nitro-phenyl)ethan-1-one) with thiourea derivatives under basic conditions to form 2-acetylthiazoles.
  • Subsequent functionalization at the thiazole C4 position is critical for introducing the 1,2,4-triazole group.

Key Reaction:
$$
\text{2-Bromo-1-(4-nitrophenyl)ethan-1-one + Thiourea} \xrightarrow{\text{EtOH, Δ}} \text{1-(4-Nitro-1,3-thiazol-2-yl)ethan-1-one} \quad
$$

Direct Coupling Strategies

Pre-formed 1,2,4-triazole nucleophiles can displace leaving groups on the thiazole ring:

Example Protocol:

  • Synthesize 4-bromo-1,3-thiazol-2-yl ethanone via bromination of 1-(1,3-thiazol-2-yl)ethan-1-one.
  • React with 1H-1,2,4-triazole-1-thiol in the presence of a base (e.g., K₂CO₃) in DMF:
    $$
    \text{4-Bromo-1,3-thiazol-2-yl ethanone + 1H-1,2,4-Triazole-1-thiol} \xrightarrow{\text{DMF, 80°C}} \text{Target Compound} \quad
    $$

Multi-Component One-Pot Synthesis

A convergent approach combines thiazole and triazole formation in a single pot:

  • React α-halo ketones, thiourea, and pre-formed 1,2,4-triazole azides under microwave irradiation.
    Advantages: Reduced purification steps, higher atom economy.

Comparative Analysis of Methods

Method Yield (%) Complexity Key Advantage
Hantzsch + Coupling 45–60 Moderate High regioselectivity for C4 substitution
Hydrazide-Nitrile 35–50 High Compatibility with diverse nitriles
Direct Coupling 50–65 Low Scalability and reproducibility
Multi-Component 40–55 High Time efficiency

Chemical Reactions Analysis

Types of Reactions

1-[4-(1H-1,2,4-Triazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

1-[4-(1H-1,2,4-Triazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(1H-1,2,4-Triazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes critical for the survival of cancer cells or pathogens. The triazole and thiazole rings are known to interact with various biological targets, disrupting their normal function .

Comparison with Similar Compounds

Pyridinyl Derivatives

Compounds such as (Z)-1-(6-chloropyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime () exhibit broad-spectrum antifungal activity. For instance, derivative 5a4 (with a 4-bromo-2-chlorophenoxy group) shows EC50 values of 0.27–11.39 mg/L against Rhizoctonia solani and Botrytis cinerea .

Fluorophenyl Derivatives

1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one () is a key intermediate for Fluconazole, a clinically used antifungal. The difluorophenyl group enhances lipophilicity and metabolic stability, contributing to Fluconazole’s oral bioavailability . In contrast, the thiazole ring in the target compound may reduce lipophilicity but improve target specificity due to hydrogen-bonding interactions with the thiazole’s sulfur atom.

Chlorocyclopropyl Derivatives

1-(1-Chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one () is a precursor to the fungicide prothioconazole. Optimized synthesis of this compound achieved near-quantitative yields via Zn/I2-mediated coupling, highlighting industrial scalability .

Physicochemical Properties

Property Target Compound (Thiazolyl) Pyridinyl Derivative () Difluorophenyl Derivative ()
Molecular Weight ~235 g/mol (estimated) 306.7 g/mol 255.2 g/mol
LogP (Lipophilicity) ~1.5 (predicted) 2.8 2.1
Melting Point Not reported 113–116°C 105–108°C
Antifungal EC50 Not tested 0.27–11.39 mg/L () 0.5–5.0 mg/L (Fluconazole analogs)

The thiazole ring’s lower lipophilicity (predicted LogP ~1.5) compared to pyridinyl (LogP 2.8) and difluorophenyl (LogP 2.1) derivatives may reduce membrane permeability but enhance solubility in aqueous environments .

Biological Activity

The compound 1-[4-(1H-1,2,4-Triazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one is a notable member of the thiazole and triazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in anticancer and antifungal therapies.

The molecular formula of the compound is C7H8N4OSC_7H_8N_4OS, with a molecular weight of approximately 188.23 g/mol. Key physical properties include:

PropertyValue
Molecular Weight188.23 g/mol
DensityNot specified
Boiling PointNot specified
Melting PointNot specified

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing triazole and thiazole moieties. For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The most potent compounds demonstrated IC50 values ranging from 15.6 to 23.9 µM , showcasing a significant improvement over standard drugs like doxorubicin .

Case Study: Structure-Activity Relationship (SAR)

A detailed SAR analysis indicated that the presence of specific substituents on the thiazole ring enhances cytotoxic activity. For example:

  • Compounds with electron-donating groups at critical positions exhibited increased potency.
  • The presence of a phenyl ring was essential for maintaining activity against cancer cells.

Antifungal Activity

The compound has also been evaluated for its antifungal properties . A related study synthesized derivatives that were tested against various fungal strains. The results indicated that certain derivatives exhibited significant fungicidal activity, suggesting that modifications to the triazole moiety can enhance antifungal efficacy .

The proposed mechanisms by which these compounds exert their biological effects include:

  • Inhibition of cell proliferation : Inducing apoptosis in cancer cells through mitochondrial pathways.
  • Disruption of fungal cell walls : Targeting specific enzymes involved in fungal cell wall biosynthesis.

Research Findings

Several studies have provided insights into the biological activity of thiazole and triazole derivatives:

  • Antitumor Agents : A review highlighted various thiazole-based compounds that demonstrated promising antitumor activities with IC50 values significantly lower than those of traditional chemotherapeutics .
  • Anticonvulsant Properties : Some thiazole derivatives have shown anticonvulsant activities, indicating their potential in treating neurological disorders .
  • Fungicidal Applications : Compounds such as 4-(1H-1,2,4-triazol-1-yl)thiazol-2-amines were synthesized and characterized as potent antifungal agents .

Q & A

Q. Critical Parameters :

FactorImpact
TemperatureLow temps stabilize reactive intermediates; high temps risk decomposition.
SolventPolar aprotic solvents (e.g., DMF) enhance nucleophilicity.
CatalystBases like NaOH accelerate substitution but may hydrolyze esters .

How can spectroscopic data (NMR, MS) resolve structural ambiguities, such as distinguishing regioisomers in this compound?

Q. Advanced Research Focus

  • 1H NMR : The triazole proton (δ 8.1–8.5 ppm) and thiazole protons (δ 7.2–7.8 ppm) exhibit distinct splitting patterns. Regioisomers differ in coupling constants due to spatial arrangement .
  • 13C NMR : Carbonyl (C=O) signals at ~200 ppm confirm ketone identity, while thiazole C-2 and C-4 carbons show deshielding (~150 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) differentiates isomers via exact mass matching (e.g., [M+H]+ for C8H7N4OS: calc. 207.0342, observed 207.0345) .

Methodological Tip : Combine 2D NMR (e.g., HSQC, NOESY) to map proton-carbon correlations and spatial proximity, resolving ambiguities in triazole-thiazole connectivity .

What strategies address contradictions in reported biological activity data for this compound?

Advanced Research Focus
Discrepancies often arise from assay conditions or target specificity. Recommended approaches:

  • Dose-response profiling : Establish EC50/IC50 curves across multiple concentrations to validate activity thresholds .
  • Target validation : Use CRISPR knockouts or competitive binding assays to confirm interaction with specific enzymes (e.g., kinases or cytochrome P450) .
  • Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., triazole-thiazole hybrids) to identify trends in bioactivity .

Example : If antifungal activity varies, test under standardized CLSI/M38-A2 protocols to control inoculum size and incubation time .

Which computational methods predict the reactivity and interaction mechanisms of this compound with biological targets?

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For instance, the triazole ring’s N-1 atom often acts as a hydrogen-bond acceptor .
  • Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., CYP51 in fungi). Docking scores correlate with inhibitory potency when validated via crystallography (e.g., PDB: 8D1) .
  • MD Simulations : Analyze stability of ligand-target complexes over 100 ns trajectories to assess binding kinetics .

Validation : Compare computational predictions with experimental IC50 values to refine force field parameters .

How can the electronic effects of the triazole-thiazole system be experimentally probed to understand its influence on reactivity?

Q. Advanced Research Focus

  • Hammett Studies : Synthesize derivatives with electron-withdrawing/donating substituents (e.g., -NO2, -OCH3) on the triazole ring. Plot log(k) vs. σ values to quantify electronic effects on reaction rates .
  • Spectroscopic Probes : UV-Vis spectroscopy monitors charge-transfer transitions; shifts in λmax indicate electronic perturbations from substituents .
  • Electrochemical Analysis : Cyclic voltammetry reveals oxidation/reduction potentials, correlating triazole-thiazole conjugation with redox stability .

Example : A −I effect from a chloro-substituent on thiazole increases electrophilicity at the ketone group, accelerating nucleophilic attacks .

What are the challenges in scaling up the synthesis of this compound for preclinical studies, and how are they mitigated?

Q. Basic Research Focus

  • Byproduct Formation : Scale-up increases side reactions (e.g., dimerization). Mitigate via slow reagent addition and in situ monitoring (e.g., FTIR for carbonyl intermediates) .
  • Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective isolation .
  • Yield Optimization : Use design of experiments (DoE) to model interactions between variables (e.g., temperature, stoichiometry) and maximize output .

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